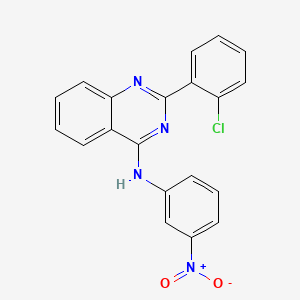
N-(3-methoxypropyl)-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-甲氧基丙基)-N'-苯基乙酰胺是一种有机化合物,其特征在于同时存在酰胺和醚官能团。
准备方法
合成路线及反应条件
N-(3-甲氧基丙基)-N'-苯基乙酰胺的合成通常涉及3-甲氧基丙胺与苯乙酰氯的反应。反应在碱(如三乙胺)的存在下进行,以中和反应过程中形成的盐酸。一般的反应方案如下:
步骤 1 酰胺键的形成:
工业生产方法
在工业环境中,N-(3-甲氧基丙基)-N'-苯基乙酰胺的生产可能涉及连续流动反应器,以确保一致的质量和产量。自动系统的使用允许对反应条件(如温度、压力和反应物浓度)进行精确控制。
化学反应分析
反应类型
N-(3-甲氧基丙基)-N'-苯基乙酰胺可以进行各种化学反应,包括:
氧化: 醚基团可以被氧化形成羰基化合物。
还原: 酰胺基团可以被还原形成胺。
取代: 甲氧基团可以被其他亲核试剂取代。
常用试剂和条件
-
氧化
试剂: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
条件: 酸性或碱性介质,升高的温度
-
还原
试剂: 氢化锂铝 (LiAlH₄),硼氢化钠 (NaBH₄)
条件: 无水条件,通常在四氢呋喃 (THF) 等溶剂中
-
取代
试剂: 各种亲核试剂(例如,卤化物,硫醇)
条件: 二甲基甲酰胺 (DMF) 等溶剂,升高的温度
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,醚基团的氧化可能产生酮,而酰胺基团的还原可能产生胺。
科学研究应用
化学
在化学领域,N-(3-甲氧基丙基)-N'-苯基乙酰胺被用作合成更复杂分子的构建块。
生物学
在生物学研究中,该化合物可用作探针来研究酶相互作用,特别是涉及酰胺键的相互作用。它的结构允许研究酶的特异性和活性。
医药
在药物化学中,N-(3-甲氧基丙基)-N'-苯基乙酰胺因其作为药物候选者的潜力而被探索。其酰胺键在生理条件下稳定,使其成为药物设计的合适支架。
工业
在工业领域,该化合物可用于生产聚合物和其他材料的中间体。它能够进行各种化学反应使其成为材料合成的多功能选择。
作用机制
N-(3-甲氧基丙基)-N'-苯基乙酰胺发挥作用的机制取决于其应用。在药物化学中,它可能与特定的酶或受体相互作用,调节其活性。酰胺键可以与生物靶标形成氢键,而醚基团可以影响化合物的溶解性和分布。
相似化合物的比较
类似化合物
- N-(3-甲氧基丙基)丙烯酰胺
- N-(3-甲氧基丙基)-4-硝基苯胺
- N-(3-甲氧基丙基)-N'-苯基脲
独特性
N-(3-甲氧基丙基)-N'-苯基乙酰胺的独特性在于它结合了酰胺和醚基团。这种双重功能允许多种化学反应性和潜在应用。与类似化合物相比,它提供了稳定性和反应性的平衡,使其适用于各种研究和工业应用。
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-N'-phenyloxamide |
InChI |
InChI=1S/C12H16N2O3/c1-17-9-5-8-13-11(15)12(16)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,15)(H,14,16) |
InChI 键 |
RTBCAUYUJWMPRQ-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


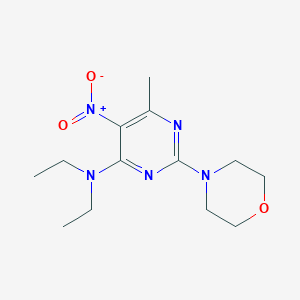
![2-[4-(Allyloxy)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11644702.png)


![(2Z)-2-(3-chloro-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11644716.png)
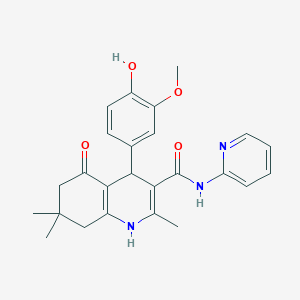
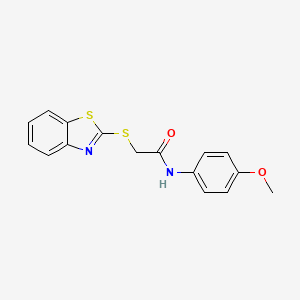
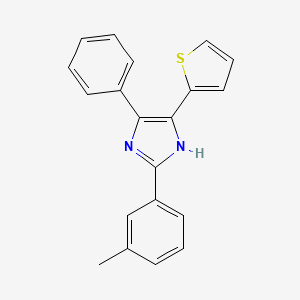


![8-ethoxy-6-(4-ethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11644759.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B11644760.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
